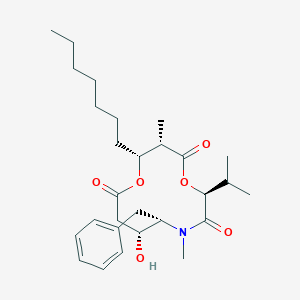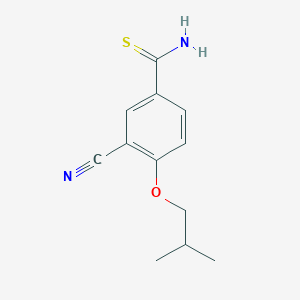
Hapalosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hapalosin is a natural product that has been isolated from marine cyanobacteria. It belongs to the family of cyclic peptides and has been found to possess potent biological activities. Hapalosin has been the subject of scientific research due to its potential applications in medicine and other fields.
Wissenschaftliche Forschungsanwendungen
Multidrug-Resistance Reversing Activity
Hapalosin, a cyclodepsipeptide isolated from the blue-green alga Hapalosiphon welwitschii, has demonstrated significant activity in reversing multidrug resistance (MDR) in cancer cells. This resistance, often developed during chemotherapy, is typically linked to the overexpression of P-glycoprotein, a transmembrane protein that acts as an ATP-dependent drug efflux pump. Hapalosin has been shown to inhibit this efflux pump, making it a potential therapeutic agent for enhancing the efficacy of chemotherapy in cancer patients (Ghosh et al., 1996); (Nishiyama, 2002).
Synthesis and Structural Analysis
The complexity of hapalosin's structure, particularly its cyclodepsipeptide nature and the presence of multiple conformers, has sparked interest in its synthetic and structural analysis. Research efforts have focused on developing efficient synthetic pathways to facilitate further investigation into its biological activities and structure-function relationships. These studies have contributed to understanding the bioactive conformation of hapalosin and its derivatives (Palomo et al., 2004); (Okuno et al., 1996).
Derivative Development and Evaluation
Significant research has also been directed towards developing and evaluating hapalosin analogs. These studies aim to understand how structural modifications impact the MDR-reversing activity and overall cytotoxicity. This has included systematic modifications of substituents and evaluating their effects on biological activity, providing insights into the structural requirements for effective MDR reversal (O'Connell et al., 1999); (Wagner et al., 1999).
Eigenschaften
CAS-Nummer |
159542-04-8 |
|---|---|
Produktname |
Hapalosin |
Molekularformel |
C28H43NO6 |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
(2S,5S,6R,10R,11S)-5-benzyl-10-heptyl-6-hydroxy-4,11-dimethyl-2-propan-2-yl-1,9-dioxa-4-azacyclododecane-3,8,12-trione |
InChI |
InChI=1S/C28H43NO6/c1-6-7-8-9-13-16-24-20(4)28(33)35-26(19(2)3)27(32)29(5)22(23(30)18-25(31)34-24)17-21-14-11-10-12-15-21/h10-12,14-15,19-20,22-24,26,30H,6-9,13,16-18H2,1-5H3/t20-,22-,23+,24+,26-/m0/s1 |
InChI-Schlüssel |
NJNAHFYVTBZQHU-LFFUDGMSSA-N |
Isomerische SMILES |
CCCCCCC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)N([C@H]([C@@H](CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
SMILES |
CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
Kanonische SMILES |
CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
Andere CAS-Nummern |
159542-04-8 |
Synonyme |
hapalosin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methoxyfuro[2,3-b]pyridine](/img/structure/B64464.png)



![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)
![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)



